Scientific Field: Organic Chemistry
Summary of the Application: 3,3’,5,5’-Tetramethylbiphenyl is used as a precursor for the preparation of 3,3’,5,5’-tetramethylenebiphenyl tetraanion.
Results or Outcomes: The outcome of this application is the production of 3,3’,5,5’-tetramethylenebiphenyl tetraanion.
3,3',5,5'-Tetramethylbiphenyl is an organic compound with the molecular formula . It consists of two biphenyl units, each substituted with two methyl groups at the 3 and 5 positions. This compound is characterized by its stable structure and hydrophobic nature, making it useful in various chemical applications. It appears as a white solid and is soluble in organic solvents such as ethyl acetate .
Several methods exist for synthesizing 3,3',5,5'-Tetramethylbiphenyl:
3,3',5,5'-Tetramethylbiphenyl finds applications in various fields:
Several compounds share structural similarities with 3,3',5,5'-Tetramethylbiphenyl. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
3,3',5,5'-Tetramethylbenzidine | Arylamine | Used as a chromogenic substrate in assays |
4,4'-Bis(2,3-epoxypropoxy)- | Epoxy derivative | Exhibits different reactivity due to epoxy groups |
4,4'-Dihydroxy-3,3',5,5'- | Hydroxy derivative | Exhibits different solubility and reactivity |
4-Methylbiphenyl | Simple biphenyl | Lacks additional methyl substitutions |
The uniqueness of 3,3',5,5'-Tetramethylbiphenyl lies in its specific substitution pattern that enhances its stability and hydrophobicity compared to simpler biphenyls and other derivatives. This makes it particularly useful in specialized chemical applications while maintaining distinct physical properties .
3,3',5,5'-Tetramethylbiphenyl is an organic aromatic compound with the molecular formula C₁₆H₁₈ and a molecular weight of 210.314 grams per mole [1]. The compound consists of two phenyl rings connected by a single carbon-carbon bond, with four methyl substituents positioned at the 3,3',5,5' positions [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-(3,5-dimethylphenyl)-3,5-dimethylbenzene [3].
The molecular structure exhibits the characteristic biphenyl backbone with methyl groups attached to both aromatic rings in a symmetrical pattern [4]. The presence of methyl substituents at the meta positions (positions 3 and 5) on both phenyl rings creates a sterically hindered environment that influences the compound's conformational properties [2]. Research on related tetramethylbiphenyl derivatives indicates that the substitution pattern enhances the compound's stability and influences its physical properties [2].
The Chemical Abstracts Service registry number for 3,3',5,5'-tetramethylbiphenyl is 25570-02-9, and the compound has an International Chemical Identifier Key of CMZYGFLOKOQMKF-UHFFFAOYSA-N [4] [5]. The simplified molecular-input line-entry system representation is CC1=CC(=CC(C)=C1)C1=CC(C)=CC(C)=C1 [6].
Crystal structure investigations of biphenyl derivatives reveal important conformational characteristics that influence molecular packing and intermolecular interactions [7]. Related tetramethylbiphenyl compounds have been analyzed using single-crystal X-ray diffraction techniques, providing insights into the solid-state behavior of these substituted biphenyl systems [8].
Studies on similar tetramethylbiphenyl derivatives show that the two benzene rings are typically twisted from coplanarity due to steric interactions between substituents [7]. For instance, research on 2,3,3',4'-tetramethylbiphenyl demonstrates that the two benzene rings are twisted by 54.10 degrees from coplanarity in the solid state [7]. The molecules adopt specific conformations in the crystalline phase, with methyl groups positioned to minimize steric hindrance [7].
Crystal packing analysis of related compounds indicates that tetramethylbiphenyl derivatives form complex intermolecular arrangements in the solid state [7]. The packing is influenced by weak intermolecular interactions and the spatial arrangement of methyl substituents [8]. Temperature-dependent studies on biphenyl derivatives show that crystal structures can undergo phase transitions that affect molecular conformations and intermolecular distances [9].
The boiling point of 3,3',5,5'-tetramethylbiphenyl is reported as 300.9°C ± 37.0°C at 760 millimeters of mercury pressure [1]. This relatively high boiling point is characteristic of substituted biphenyl compounds and reflects the increased molecular weight and intermolecular interactions resulting from the methyl substituents [1].
Property | Value | Source |
---|---|---|
Melting Point | 47-49°C | Chemical databases [1] |
Melting Point | 50°C | Alternative source [10] |
Fusion Temperature | 322.0 ± 2.0 K | National Institute of Standards and Technology [4] |
Boiling Point | 300.9 ± 37.0°C at 760 mmHg | Predictive calculations [1] |
3,3',5,5'-Tetramethylbiphenyl appears as a white to almost white powder or crystalline solid under standard conditions [2] [6]. The compound exhibits a density of 1.0 ± 0.1 grams per cubic centimeter at room temperature [1]. Some commercial preparations describe the material as having a white to yellow appearance [6].
The physical form of the compound is consistently reported as a crystalline powder [6] [3]. The crystalline nature is typical of substituted biphenyl compounds and contributes to the compound's stability and handling characteristics [2]. The appearance may vary slightly depending on purity and storage conditions, with high-purity samples typically appearing as white crystalline material [10].
The solubility characteristics of 3,3',5,5'-tetramethylbiphenyl follow typical patterns observed for substituted aromatic hydrocarbons [11]. Like most biphenyl derivatives, the compound exhibits limited water solubility due to its hydrophobic aromatic structure [12] [13]. The presence of methyl substituents further reduces water solubility compared to unsubstituted biphenyl [12].
Organic solvent solubility data indicates that 3,3',5,5'-tetramethylbiphenyl dissolves readily in common organic solvents [11]. The compound shows good solubility in alcohols, ethers, aromatic hydrocarbons, and other nonpolar organic solvents [13] [14]. This solubility pattern is consistent with the nonpolar nature of the molecule and its aromatic character [13].
Preparation of stock solutions requires careful selection of appropriate solvents, with recommendations for using dimethyl sulfoxide or other polar aprotic solvents for analytical applications [11]. The compound's solubility characteristics make it suitable for various synthetic and analytical procedures involving organic media [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3',5,5'-tetramethylbiphenyl through analysis of both proton and carbon-13 spectra [15]. Research on alkylbiphenyl derivatives demonstrates that nuclear magnetic resonance chemical shifts can be adequately understood using theoretical frameworks that account for substituent effects [15].
For meta- and para-alkyl biphenyl derivatives, observed ring carbon-13 chemical shifts correlate well with theoretical predictions based on hyperconjugative effects of the substituents [15]. The chemical shifts of aliphatic carbon atoms in tetramethylbiphenyl compounds show good agreement with values observed for corresponding alkylated benzenes within experimental error limits [15].
Studies on related tetramethylbiphenyl compounds reveal that methyl carbon chemical shifts are sensitive to conformational effects [15]. In cases where steric interactions between methyl groups occur, characteristic upfield shifts of approximately 1 part per million are observed for ortho-positioned methyl carbons [15]. These spectroscopic observations provide valuable insights into molecular conformation and intermolecular interactions [16].
Computational studies on biphenyl derivatives show excellent correlation between calculated and experimental nuclear magnetic resonance shifts [16]. For all protons in biphenyl derivatives, computed shifts correlate with experimental data showing zero intercept, unit slope, and root mean square deviation of 0.06 parts per million [16].
Infrared spectroscopic analysis of 3,3',5,5'-tetramethylbiphenyl provides characteristic absorption patterns that reflect the molecular structure and functional groups present [5] [17]. The National Institute of Standards and Technology database contains gas-phase infrared spectral data for this compound, compiled as part of the Environmental Protection Agency infrared vapor phase library [5] [17].
The infrared spectrum exhibits characteristic absorption bands associated with aromatic carbon-hydrogen stretching, aromatic carbon-carbon stretching, and aliphatic carbon-hydrogen stretching vibrations [5]. Methyl group vibrations produce distinctive patterns in the fingerprint region of the spectrum [5]. The spectral data is available in multiple formats including digitized spectrum images and standard data exchange formats [5] [17].
Analysis of infrared spectra for substituted biphenyl compounds reveals that substitution patterns significantly influence the observed absorption frequencies [5]. The presence of methyl substituents introduces additional vibrational modes while maintaining the characteristic aromatic absorption features [17].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for the characterization of 3,3',5,5'-tetramethylbiphenyl [18] [19]. Studies on related aromatic compounds demonstrate that Raman spectroscopy is particularly useful for analyzing aromatic ring vibrations and substituent effects [19].
Research on substituted aromatic compounds shows that Raman spectroscopy can detect characteristic vibrational modes associated with aromatic carbon-carbon stretching and methyl group vibrations [19]. The technique is especially valuable for studying molecular symmetry and conformational effects in biphenyl derivatives [18].
Surface-enhanced Raman scattering studies on aromatic compounds have demonstrated the sensitivity of this technique for detecting molecular vibrations and studying intermolecular interactions [18]. The method provides enhanced sensitivity for analyzing trace amounts of aromatic compounds and their derivatives [18].
Mass spectrometric analysis of 3,3',5,5'-tetramethylbiphenyl reveals characteristic fragmentation patterns and molecular ion information [20]. The National Institute of Standards and Technology mass spectral database contains electron ionization mass spectral data for this compound [20].
The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the compound [20]. Fragmentation patterns in electron ionization mass spectrometry typically involve loss of methyl groups and aromatic ring cleavage processes [20]. These fragmentation pathways provide structural confirmation and aid in compound identification [20].
Mass spectrometric techniques offer high sensitivity and specificity for the detection and quantification of 3,3',5,5'-tetramethylbiphenyl in various analytical applications [20]. The technique is particularly valuable for trace analysis and structural elucidation studies [20].
Thermodynamic properties of 3,3',5,5'-tetramethylbiphenyl can be understood in the context of broader research on biphenyl and related aromatic compounds [21]. Comprehensive thermodynamic studies on biphenyl and isomeric terphenyls have established fundamental thermodynamic relationships for these aromatic systems [21].
Research conducted by Monsanto Research Corporation provides extensive thermodynamic data for biphenyl derivatives, including calorimetric and pressure-volume-temperature measurements [21]. These studies utilized precision isothermal drop calorimetry and specialized pressure-volume-temperature apparatus to measure thermodynamic properties over wide temperature ranges [21].
The thermodynamic properties of substituted biphenyl compounds are influenced by molecular structure, substitution patterns, and intermolecular interactions [21]. Heat capacity, enthalpy, and entropy values reflect the increased molecular complexity introduced by methyl substituents [21]. Flash point measurements for related tetramethylbiphenyl derivatives indicate values around 138.7°C ± 17.2°C [1].
Irritant;Environmental Hazard